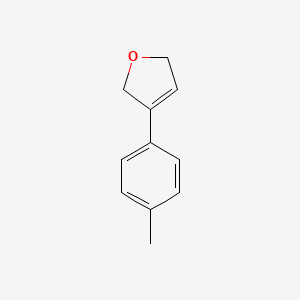

3-(4-Methylphenyl)-2,5-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859444-21-6 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2,5-dihydrofuran |

InChI |

InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6H,7-8H2,1H3 |

InChI Key |

SGCSZOLDRJSPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCOC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dihydrofuran Derivatives

Catalytic Approaches to 2,5-Dihydrofuran (B41785) Ring Construction

Modern synthetic chemistry offers a variety of catalytic strategies to access the 2,5-dihydrofuran ring system. These methods, broadly categorized into electrocatalytic and transition metal-catalyzed approaches, provide powerful tools for constructing these valuable heterocyclic compounds with high levels of control and efficiency.

Electrocatalytic Synthesis of 2,5-Dihydrofurans

Electrosynthesis has emerged as a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for toxic or hazardous reagents. royalsocietypublishing.org The electrochemical oxidation of furans provides a direct route to 2,5-disubstituted-2,5-dihydrofuran derivatives.

The electrochemical synthesis of 2,5-dialkoxy- or 2,5-diacyloxy-2,5-dihydrofurans from furan (B31954) precursors has been the subject of detailed mechanistic studies. researchgate.netd-nb.info The widely accepted mechanism for the anodic oxidation of a furan in the presence of a nucleophile (such as methanol (B129727) or acetic acid) is an Electrochemical-Chemical-Electrochemical-Chemical (ECEC) pathway. researchgate.net

The proposed sequence is as follows:

First Electrochemical (E) Step: The furan ring undergoes a one-electron oxidation at the anode to form a furan radical cation. d-nb.info

First Chemical (C) Step: The highly reactive radical cation is trapped by a nucleophile (e.g., an alcohol or carboxylate anion) present in the electrolyte solution. This results in the formation of a mono-substituted neutral radical intermediate. d-nb.inforesearchgate.net

Second Electrochemical (E) Step: This radical intermediate is then oxidized further at the anode, losing another electron to form a closed-shell cation. d-nb.inforesearchgate.net

Second Chemical (C) Step: A second molecule of the nucleophile attacks this cation, leading to the final 2,5-disubstituted-2,5-dihydrofuran product. d-nb.info

Computational studies have been employed to support this pathway, calculating the energy levels of the intermediates and transition states. researchgate.net For instance, in the electrosynthesis of 2,5-diacetoxy-2,5-dihydrofuran (B145592), the initial oxidation of the furan ring is followed by the addition of an acetate (B1210297) anion. researchgate.net The resulting radical's spin population is distributed across the ring, priming it for the subsequent oxidation and final nucleophilic attack that yields the product. researchgate.net This process can be carried out without intentionally added supporting electrolytes in specialized flow cells, enhancing the sustainability of the method. researchgate.net

The stereochemical outcome of the electrochemical oxidation of furans is a critical aspect that can be influenced by various experimental parameters. Research comparing chemical and electrochemical methods for the synthesis of 2,5-diacetoxy-2,5-dihydrofuran has revealed significant differences in stereoselectivity. nih.gov

While traditional chemical oxidation using lead(IV) salts tends to favor the cis isomer, electrochemical methods can produce different isomer ratios. nih.govgla.ac.uk For example, a fully described electrosynthesis method for 2,5-diacetoxy-2,5-dihydrofuran yielded a cis:trans isomer ratio of 7:5, whereas the chemical route produced a 2:1 cis:trans ratio. nih.gov This highlights the unique influence of the electrochemical environment on the reaction's stereochemical course.

The nature of the nucleophile also plays a crucial role. It has been proposed that the use of a bulkier substituent, such as a butyrate (B1204436) instead of an acetate, can shield one face of the furan ring during the reaction. researchgate.net This steric hindrance influences the trajectory of the second nucleophile's addition, thereby affecting the final cis/trans ratio of the product. researchgate.net The ability to tune the stereoselectivity by modifying experimental conditions like the choice of nucleophile or electrolyte is a significant advantage of electrosynthesis. nih.govresearchgate.net

| Synthetic Method | Key Reagents/Conditions | Major Isomer | Reported cis:trans Ratio | Source |

|---|---|---|---|---|

| Chemical Oxidation | Lead(IV) salts | cis | 2:1 | nih.gov |

| Electrochemical Synthesis | Anodic oxidation in acetate electrolyte | cis (slight preference) | 7:5 | nih.gov |

Transition Metal-Catalyzed Syntheses of 2,5-Dihydrofurans

Catalysis by transition metals, particularly palladium and gold, provides highly efficient and stereoselective pathways for the construction of the 2,5-dihydrofuran ring. These methods often involve elegant cascade or cyclization reactions that build molecular complexity rapidly from simple starting materials.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of 2,5-dihydrofurans is well-established. These methods include tandem cyclizations, cascade reactions, and coupling-cyclization processes. nih.govnih.gov

One powerful strategy involves the Pd(II)-catalyzed tandem double-cyclization of 1,ω-bisallenols. nih.govacs.orgacs.org This reaction efficiently constructs 2,5-dihydrofuran-fused bicyclic skeletons. The proposed mechanism proceeds through an initial oxypalladation, followed by carbopalladation (insertion) and an elimination process to furnish the complex ring system. nih.govacs.org This method has been successfully applied to the synthesis of various fused-ring structures, including those containing challenging eight-membered rings. acs.org

Another innovative approach is the palladium-catalyzed intermolecular dearomatization annulation cascade reaction of furans with alkynes. researcher.life This three-component formal [3+2] spiroannulation/allylic substitution cascade allows for the stereoselective assembly of complex spiro 2,5-dihydrofuran frameworks, generating two new carbon-carbon bonds and one new carbon-oxygen bond in a single operation. researcher.life

Furthermore, palladium catalysts can effect the reaction of cyclic alkynyl carbonates with electron-deficient alkenes to selectively produce alkenyl-2,5-dihydrofurans through a tandem C-C and C-O bond formation process. rsc.org The homodimeric coupling-cyclization of 2,3-allenols, catalyzed by a PdCl₂/NaI system, also provides an efficient route to 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| Tandem Double-Cyclization | 1,ω-Bisallenols | PdCl₂ or PdI₂ | 2,5-Dihydrofuran-fused bicyclic skeletons | nih.govacs.org |

| Intermolecular Dearomatization Annulation | Furans, Alkynes, Allylic Carbonates | Pd(0) complex | Spiro 2,5-dihydrofuran frameworks | researcher.life |

| Reaction of Cyclic Alkynyl Carbonates | Cyclic alkynyl carbonates, Alkenes | Palladium catalysts | Alkenyl-2,5-dihydrofurans | rsc.org |

| Homodimeric Coupling-Cyclization | 2,3-Allenols | PdCl₂/NaI | 4-(1',3'-Dien-2'-yl)-2,5-dihydrofurans | nih.gov |

Gold catalysis has gained prominence for its unique ability to activate C-C multiple bonds towards nucleophilic attack. This reactivity has been harnessed for the synthesis of 2,5-dihydrofurans.

A notable example is the gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols. acs.orgresearchgate.netnih.gov This reaction offers a versatile route to a variety of substituted 2,5-dihydrofurans and exhibits broad substrate scope and functional group tolerance. acs.org Mechanistic studies suggest that the reaction is initiated by the formation of a gold-carbene intermediate. This is followed by the generation of an α-hydroxy allene (B1206475) intermediate, which then undergoes a 5-endo-dig cyclization to furnish the 2,5-dihydrofuran ring. acs.orgresearchgate.net

In a related transformation, gold(III) chloride can catalyze the cyclization of α-hydroxyallenes into the corresponding 2,5-dihydrofurans, proceeding with a complete transfer of chirality from the allene axis to the newly formed stereocenter. organic-chemistry.org This highlights the utility of gold catalysts in stereoselective synthesis.

Silver(I)-Catalyzed Cyclizations

Silver(I) salts have emerged as effective catalysts for the cyclization of allenic alcohols to furnish 2,5-dihydrofuran derivatives. thieme-connect.descite.ai This methodology relies on the 5-endo-dig cyclization of α-allenic alcohols. scite.ai The reaction proceeds through the activation of the allene by the silver(I) catalyst, followed by the intramolecular attack of the hydroxyl group.

The stereospecificity of this cyclization has been demonstrated, with enantioenriched α-allenols yielding the corresponding dihydrofurans with high stereoselectivity. uea.ac.uk The proposed mechanism involves the attack of the hydroxyl group on the allenic double bond syn to the side chain containing the alcohol. uea.ac.uk This stereochemical outcome can be utilized to assign the configuration of diastereomeric mixtures of α-allenols. uea.ac.uk

For instance, the silver-catalyzed cyclization of a 12:1 mixture of diastereomeric allenylcarbinols resulted in a 12:1 mixture of 2,5-dihydrofurans, confirming the cis relationship between the substituents in the major diastereomer. uea.ac.uk While direct synthesis of 3-(4-Methylphenyl)-2,5-dihydrofuran using this method is not explicitly detailed in the provided results, the general applicability of silver(I)-catalyzed cyclization of appropriately substituted allenic alcohols provides a viable synthetic route. acs.orgd-nb.infothieme-connect.com

A bifunctional silver catalyst has also been reported for the enantioselective synthesis of 2,5-dihydrofurans via an intramolecular capture of oxonium ylides with alkynes. rsc.org Mechanistic studies suggest a synergistic catalytic cycle involving two molecules of the silver catalyst. rsc.org

Copper-Mediated Cascade Reactions

Copper catalysis offers a versatile platform for the synthesis of dihydrofuran rings through various cascade reactions. rsc.org These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds in a single operation, showcasing high atom and step economy. nih.gov

One notable copper-catalyzed approach is the [4+1] cycloaddition of enones with diazo compounds, which furnishes highly substituted 2,3-dihydrofurans. nih.gov Although this method primarily yields 2,3-dihydrofurans, it highlights the potential of copper catalysis in furan ring synthesis. The development of chiral ligands has enabled enantioselective versions of these cycloadditions. nih.gov

Furthermore, copper(I) has been utilized in the cross-coupling of diazo compounds with sulfinates, demonstrating the broad scope of copper-mediated transformations. cas.cn While not directly leading to this compound, these examples underscore the capability of copper catalysts to mediate complex bond-forming events. A patent describes the preparation of 2,5-dihydro-3-(p-tolyl)thiophene using a copper catalyst, suggesting the potential for analogous reactions to form the corresponding dihydrofuran. google.com

Organocatalytic and Biocatalytic Strategies for Dihydrofuran Formation

In addition to metal-based catalysis, organocatalytic and biocatalytic methods have gained prominence for the synthesis of dihydrofurans, often providing excellent stereocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide array of molecules, including dihydrofuran derivatives. scienceopen.com These metal-free catalysts can activate substrates through the formation of iminium ions or by acting as hydrogen-bond donors. scienceopen.com

For the synthesis of dihydrofurans, organocatalytic strategies often involve domino reactions that construct the heterocyclic ring with high enantioselectivity. rsc.org For example, a bifunctional quinine-derived squaramide organocatalyst has been successfully employed in the asymmetric Michael-SN2 reaction of α-bromonitroalkenes and 1,3-dicarbonyl compounds to afford enantiomerically enriched dihydrofurans. rsc.org This method offers advantages such as mild reaction conditions and short reaction times. rsc.org

Another approach involves the enantioselective organocatalyzed consecutive reaction between α-keto esters and (Z)-β-chloro-β-nitrostyrenes to produce alkyl 4,5-dihydrofuran-2-carboxylates as single diastereomers with high enantiomeric excesses. thieme-connect.comresearchgate.net Furthermore, organocatalytic one-pot reaction cascades, such as the epoxidation or aziridination of α,β-unsaturated aldehydes followed by a Feist-Bénary reaction, have been developed for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans. acs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of dihydrofuran precursors. Enzymes can catalyze a variety of transformations with high chemo-, regio-, and stereoselectivity under mild conditions. sci-hub.senih.gov

One notable example is the use of laccase/TEMPO systems for the aromatization of 2,5-dihydrofuran precursors to furans. sci-hub.se This enzymatic oxidation provides a novel route to furan heterocycles. sci-hub.se Additionally, chemo-enzymatic cascades combining Grubbs-catalyzed ring-closing metathesis with laccase/TEMPO-catalyzed aromatization have been developed for the direct synthesis of furans from aliphatic diallyl ethers. sci-hub.se

Enzyme-mediated cascade reactions are also prevalent in the biosynthesis of natural products. nih.gov These complex transformations, which can involve nucleophilic, electrophilic, pericyclic, and radical reactions, highlight the potential of enzymes to construct intricate molecular architectures, including those containing dihydrofuran rings. nih.gov For instance, staphylococcal thioredoxin reductase has been studied for its potential in the inhibition of dihydrofuran derivatives. nih.gov

Stereoselective Synthesis of 2,5-Dihydrofurans

The control of stereochemistry is a paramount challenge in the synthesis of polysubstituted 2,5-dihydrofurans. The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers with desired biological activities.

Diastereoselective Control in Polysubstituted 2,5-Dihydrofuran Synthesis

Achieving diastereoselective control in the synthesis of polysubstituted 2,5-dihydrofurans is essential for creating complex molecules with multiple stereocenters. Several strategies have been developed to address this challenge.

One effective method involves the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which affords polysubstituted 2,5-dihydrofurans with perfect regio- and stereoselectivities. nih.gov The proposed mechanism involves the formation of hexa-2,4-diene-1,6-dialcoholates as intermediates, which then undergo cyclization and elimination to generate the dihydrofuran products. nih.gov This method has been successfully applied to the synthesis of various polysubstituted 2,5-dihydrofurans, including a derivative with a 4-methylphenyl substituent. datapdf.com

Another approach utilizes a K3PO4-promoted Michael addition-alkylation reaction of α-bromochalcones and α-substituted cyanoketones to construct multifunctionalized 2,3-dihydrofurans with high diastereoselectivity. researchgate.net While focused on 2,3-dihydrofurans, this strategy demonstrates the potential of base-mediated reactions to control stereochemistry.

Furthermore, a palladium-catalyzed counter anion-directed Tsuji-Trost reaction has been developed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxy-tetrahydrofurans. doi.org This highlights the utility of transition metal catalysis in controlling the relative stereochemistry of substituents on the furan ring.

Table 1: Examples of Diastereoselective Synthesis of Dihydrofuran Derivatives

| Starting Materials | Reagents/Catalyst | Product | Diastereoselectivity | Reference |

| 1,4-Dilithio-1,3-diene, Aldehyde | - | Polysubstituted 2,5-dihydrofuran | High | nih.gov |

| α-Bromochalcone, α-Substituted cyanoketone | K3PO4 | Multifunctionalized 2,3-dihydrofuran (B140613) | High | researchgate.net |

| Hydroxyalkene | Pd(II) | Tetrahydro-2H-indeno[2,1-b]furan | - | doi.org |

Enantioselective Methods for Chiral 2,5-Dihydrofurans

The asymmetric synthesis of chiral 2,5-dihydrofurans is of great interest due to the prevalence of this structural motif in natural products and pharmaceuticals. acs.org Recent research has led to several effective enantioselective methods.

One notable approach involves a palladium-catalyzed intermolecular asymmetric Heck reaction. rsc.orgunige.ch This method allows for the synthesis of 2,5-dihydrofurans with a fully substituted C2 stereocenter with high levels of regio- and enantiocontrol. rsc.orgunige.ch By employing different chiral ligands, either 2,3- or 2,5-dihydrofuran derivatives can be selectively obtained. rsc.orgunige.ch For instance, the use of a chiral (P,N) ligand with electron-rich aryl triflates leads to 2,5-dihydrofurans in excellent regio- and enantioselectivities. unige.ch

Another powerful strategy utilizes synergistic catalysis. A system combining an achiral palladium complex with a chiral N,N'-dioxide-Ni(II) catalyst has been developed for the asymmetric allylic C-H bond functionalization of 2,5-dihydrofuran. acs.org This method achieves moderate to high yields and excellent enantioselectivities for allylic C-H alkylated products under mild conditions. acs.org The reaction's outcome can be directed towards either allylic C-H alkylation or hydroalkylation by simply changing the solvent. acs.org

Furthermore, a bifunctional silver catalyst has been shown to promote the intramolecular capture of oxonium ylides with alkynes, yielding 2,5-dihydrofurans in good to excellent yields and with high chemo- and enantioselectivity. rsc.orgrsc.orgazregents.edu Mechanistic studies suggest that the active catalytic species involves two molecules of a silver-BINAP complex, which facilitates the synergistic activation of both the oxonium ylide and the alkyne. rsc.orgrsc.org

| Method | Catalyst/Ligand | Key Features | Reference |

|---|---|---|---|

| Intermolecular Asymmetric Heck Reaction | Palladium / Chiral (P,N) and (P,P) ligands | Access to 2,3- and 2,5-dihydrofurans with fully substituted C2 stereocenters; high regio- and enantiocontrol. | rsc.org, unige.ch |

| Synergistic Pd/Ni Catalysis | Achiral Pd complex / Chiral N,N'-dioxide-Ni(II) catalyst | Asymmetric allylic C-H alkylation of 2,5-dihydrofuran; solvent-controlled chemodivergence. | acs.org |

| Synergistic Bifunctional Ag Catalysis | (R)-3,5-DM-BINAP2 | Intramolecular capture of oxonium ylides with alkynes; high chemo- and enantioselectivity. | rsc.org, rsc.org |

Sustainable and Green Chemistry Approaches in Dihydrofuran Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for dihydrofuran synthesis, emphasizing the use of safer solvents, renewable resources, and recyclable catalysts.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The focused microwave-assisted synthesis of 2,5-dihydrofuran derivatives has been successfully employed to create a diverse family of these compounds, which act as tunable electron acceptors for nonlinear optical materials. cambridge.orgcityu.edu.hkglobalauthorid.com This methodology allows for the stepwise synthesis of intermediates that are often difficult to isolate using conventional heating methods. cambridge.org

Solvent-free synthesis represents another significant advancement in green chemistry. A one-pot, three-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, and N-phenacylpyridinium bromides can be carried out under solvent-free conditions to produce highly functionalized indole-based 4,5-dihydrofurans. researchgate.net This eco-friendly protocol offers excellent yields, short reaction times, and easy product isolation. researchgate.net Additionally, the reaction of isocyanides, activated acetylenes, and alkyl cyanoformates under solvent-free conditions leads to functionalized 5-imino-2,5-dihydrofurans in high yields. mathnet.ru Furthermore, K10 montmorillonite (B579905), a recyclable clay catalyst, has been used for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran (B146672) under solvent-free conditions. rsc.org

Utilization of Bio-Renewable Feedstocks

The use of biomass-derived feedstocks for the synthesis of valuable chemicals is a cornerstone of a sustainable chemical industry. 2,5-Diformylfuran (DFF), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF) which can be obtained from carbohydrates, is a promising bio-renewable platform chemical. mdpi.comtandfonline.com Catalytic systems have been developed to produce DFF from various carbohydrates like fructose (B13574) and glucose. mdpi.com DFF can then be used as a monomer in the synthesis of bio-based polymers. tandfonline.com For instance, stable hydrogels have been formed from the reaction of DFF with phenolic compounds, which can be converted into aerogels. tandfonline.com

Another approach involves the direct use of biomass-derived molecules. For example, 2,3-dihydrofuran can be synthesized in one step from 1,4-butanediol, a bio-alcohol. nsf.govresearchgate.net This monomer can then undergo room temperature cationic polymerization to produce poly(2,3-dihydrofuran), a strong, biorenewable, and degradable thermoplastic with properties comparable to commercial polycarbonate. nsf.govresearchgate.net Biotechnological routes are also being explored, such as the whole-cell oxidation of HMF to DFF using microorganisms like Fusarium culmorum. acs.org

Development of Recyclable Catalytic Systems

The development of catalysts that can be easily recovered and reused is crucial for sustainable chemical processes. A green, metal-free, and reusable solid acid catalyst, C-SO3H, derived from glycerol, has been effectively used for the three-component reaction of dimethyl acetylenedicarboxylate, aromatic amines, and aldehydes to afford substituted dihydrofuran-3-carboxylates in high yields. tandfonline.comresearchgate.net This protocol features catalyst reusability, a wide range of functional group tolerance, and no need for column chromatographic purification. tandfonline.com

In the realm of organometallic catalysis, recyclable ruthenium-based complexes have been developed for ring-closing metathesis (RCM) to form various substituted olefins, including dihydrofurans. organic-chemistry.org These catalysts, bearing ligands such as styrenyl ether, allow for easy recovery and reuse of the ruthenium complex. organic-chemistry.org Similarly, K10 montmorillonite has proven to be a recyclable catalyst for the synthesis of furan-containing compounds under solvent-free conditions. rsc.org

| Approach | Method/Catalyst | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Focused microwave irradiation | Accelerated reaction rates, synthesis of otherwise unobtainable compounds. | cambridge.org |

| Solvent-Free Synthesis | K10 montmorillonite | Recyclable catalyst, easy work-up, environmentally friendly. | rsc.org |

| Bio-Renewable Feedstocks | Conversion of HMF to DFF; Polymerization of 2,3-dihydrofuran from 1,4-butanediol | Use of biomass-derived platform chemicals; production of biorenewable polymers. | mdpi.com, nsf.gov |

| Recyclable Catalytic Systems | Glycerol-derived C-SO3H; Recyclable Ru-based complexes | Metal-free, reusable solid acid catalyst; recoverable organometallic catalyst for RCM. | tandfonline.com, organic-chemistry.org |

Elucidation of Reaction Mechanisms and Transformation Pathways of 2,5 Dihydrofurans

Acid-Catalyzed Rearrangements and Ring Enlargements

The presence of the ether oxygen and the double bond makes the 2,5-dihydrofuran (B41785) ring susceptible to acid-catalyzed transformations. These reactions can lead to a variety of rearranged products, including those with expanded ring systems.

Brønsted acid-catalyzed reductions of furans using silanes have been shown to produce 2,5-dihydrofurans. acs.orgnih.gov This methodology highlights the ability of acids to activate the furan (B31954) ring towards nucleophilic attack. The strength of the acid can control the extent of reduction, with weaker acids like trifluoroacetic acid (TFA) favoring the formation of 2,5-dihydrofurans, while stronger acids like triflic acid (TfOH) can lead to complete reduction to tetrahydrofurans. acs.org This control is particularly effective for 3-aryl substituted furans. acs.orgnih.gov

Ring-enlargement reactions of activated cyclopropanes can lead to the formation of substituted 2,3-dihydrofurans. rsc.orgnih.govacs.org For example, the ammonium (B1175870) acetate-mediated Cloke-Wilson ring-enlargement of activated cyclopropanes provides a route to substituted 2,3-dihydrofurans. rsc.org Similarly, acid-catalyzed ring-enlargement of cyclopropyl (B3062369) silyl (B83357) ketones is an efficient method for synthesizing 5-silyl-2,3-dihydrofurans. semopenalex.org These examples, while not directly starting from 2,5-dihydrofurans, demonstrate the general principle of acid-catalyzed rearrangements leading to dihydrofuran structures.

The isomerization of epoxybutenes to 2,5-dihydrofurans can be catalyzed by Lewis acids in the liquid phase, often in the presence of an iodide source. google.com This indicates that Lewis acids can play a significant role in transformations involving precursors to dihydrofurans.

Electrochemical Oxidation Mechanisms of Furanic Precursors to Dihydrofurans

Electrochemical methods offer a green and efficient alternative for the synthesis of 2,5-dihydrofurans from furanic precursors, avoiding the use of toxic heavy metal oxidants. royalsocietypublishing.orggla.ac.uk The electrochemical oxidation of furan in the presence of a suitable nucleophile, such as an alcohol or a carboxylic acid, leads to the formation of 2,5-disubstituted-2,5-dihydrofurans.

The Clauson-Kaas reaction, which involves the electrochemical oxidation of furan in methanol (B129727), yields 2,5-dimethoxy-2,5-dihydrofuran (B146672). rug.nl This reaction is mediated by a halide ion, typically bromide, which is oxidized at the anode to bromine. The bromine then undergoes an electrophilic addition to the furan ring, followed by methanolysis to give the product. rug.nl This process has been optimized for both batch and continuous flow setups. minakem.com

The electrochemical synthesis of 2,5-diacetoxy-2,5-dihydrofuran (B145592) has also been extensively studied, providing a lead-free alternative to traditional methods. royalsocietypublishing.orggla.ac.uk The mechanism is proposed to proceed through a 1,4-addition of acetate (B1210297) to the furan ring. sdu.dk Computational and experimental studies have been used to elucidate the mechanism and the factors influencing the stereochemical outcome (cis/trans ratio) of the product. gla.ac.uk

The electrochemical approach has also been extended to the synthesis of other dihydrofuran derivatives. For instance, the intramolecular oxyselenylation of allyl-naphthol/phenol derivatives can be achieved electrochemically to produce selenyl-dihydrofurans. nih.govrsc.org These methods highlight the versatility of electrochemical oxidation for constructing the 2,5-dihydrofuran ring system from various furanic and related precursors.

Ring-Opening and Ring-Transformation Reactions of 2,5-Dihydrofurans

The 2,5-dihydrofuran ring can undergo a variety of reactions that lead to either the opening of the ring or its transformation into other heterocyclic systems. These reactions are often driven by the release of ring strain or the formation of more stable products.

Cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans with vinylidenes have been developed. nih.govnih.gov The proposed mechanism involves a [2+2]-cycloaddition of a cobalt vinylidene species to the alkene of the dihydrofuran, followed by a β-O elimination to open the ring. This process is assisted by a Lewis acid, such as a zinc halide, which coordinates to the alkoxide leaving group. nih.govnih.gov

Ring-opening can also be achieved through other means. For example, the reaction of methylenecyclopropanes with diphenyl diselenide upon heating leads to ring-opened products that can then undergo oxidative cyclization to form 3-phenylselenyl-2,5-dihydrofuran derivatives. nih.gov

Ring transformations of 2,5-dihydrofurans can lead to the formation of other heterocyclic structures. For instance, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofurans, which then undergo photoxidative ring transformation into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org Mild acidic hydrolysis of the starting dihydrofurans leads to tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org

Furthermore, a photochemical ring contraction of 2,5-dihydrofurans has been developed to synthesize polysubstituted oxetanes. beilstein-journals.org This reaction is promoted by visible light and proceeds through the formation of an oxonium ylide, followed by homolytic cleavage and radical recombination. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Dihydrofuran Derivatives

Crystallographic Analysis for Absolute Configuration and Structural Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and conformational details. For chiral molecules such as the derivatives of 2,5-dihydrofuran (B41785), single-crystal X-ray diffraction is an indispensable tool.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, which together define the precise molecular structure.

In the context of 2,5-dihydrofuran derivatives, crystallographic analysis can confirm the substitution pattern on the heterocyclic ring and establish the stereochemical relationship between substituents. For instance, in complex structures, it can differentiate between cis and trans isomers and, for enantiomerically enriched samples, determine the absolute configuration (R or S). metu.edu.tr Studies on related dihydrofuran systems have successfully used X-ray analysis to elucidate the absolute configuration, often confirming assignments made by other techniques. scholaris.cajournals.co.za For example, the absolute configuration of (S,S)-3aa was determined by X-ray analysis, and this information was then used to assign the configurations of analogous derivatives. metu.edu.tr

The conformation of the 2,5-dihydrofuran ring, which is typically a non-planar envelope or twisted half-chair, can also be precisely described. journals.co.za This information is crucial for understanding the molecule's reactivity and its interactions in biological systems.

Key Crystallographic Data for a Related Dihydrofuran Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.4782(8) |

| b (Å) | 7.7825(7) |

| c (Å) | 16.8649(17) |

| β (°) | 97.999(2) |

| Volume (ų) | 1101.95(18) |

| Z | 4 |

| Note: This data is for a representative dihydrofuran derivative, 3-(3-carbamoylpyridinium-1-yl)-2-(carboxymethyl)propanoate, as specific data for 3-(4-Methylphenyl)-2,5-dihydrofuran was not available. bohrium.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely used for the characterization of this compound and its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, one would expect distinct signals for the aromatic protons of the 4-methylphenyl group, the vinylic proton on the dihydrofuran ring, the methylene (B1212753) protons, and the methyl group protons. The coupling constants (J-values) between adjacent protons are particularly useful for determining the stereochemistry, such as differentiating between cis and trans isomers in substituted dihydrofurans. arkat-usa.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For this compound, distinct signals would be observed for the aromatic carbons, the olefinic carbons of the dihydrofuran ring, the aliphatic carbons, and the methyl carbon.

Isomer Differentiation: NMR is highly effective in distinguishing between structural isomers. creative-biostructure.comoxinst.com For example, the position of the 4-methylphenyl substituent on the dihydrofuran ring would lead to significantly different chemical shifts and coupling patterns in the NMR spectra of the resulting isomers. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the structural assignment. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing valuable information for determining stereochemistry and conformation. nih.gov

Representative ¹H and ¹³C NMR Data for a Related Dihydrofuran Derivative:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.26 | d | 6.8 | Aromatic CH |

| ¹H | 7.32 | d | 6.8 | Aromatic CH |

| ¹H | 4.12 | q | 7.2 | OCH₂ |

| ¹H | 2.42 | s | - | Ar-CH₃ |

| ¹H | 0.99 | t | 7.2 | CH₃ |

| ¹³C | 139.3 | - | - | Aromatic C |

| ¹³C | 129.2 | - | - | Aromatic CH |

| ¹³C | 128.9 | - | - | Aromatic CH |

| ¹³C | 128.7 | - | - | Aromatic CH |

| ¹³C | 128.4 | - | - | Aromatic CH |

| ¹³C | 61.6 | - | - | OCH₂ |

| ¹³C | 21.4 | - | - | Ar-CH₃ |

| ¹³C | 13.5 | - | - | CH₃ |

| Note: This data is for a related compound, ethyl 4-(4-methylphenyl)-5-nitro-2-phenylfuran-3-carboxylate, as a complete dataset for this compound was not available. beilstein-journals.org |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing 2,5-dihydrofuran derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For the analysis of this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol (B129727)/water), is typically used. The retention time of the compound is a characteristic property under specific conditions and can be used for its identification. HPLC is also crucial for assessing the purity of a sample by detecting and quantifying any impurities. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers of chiral dihydrofuran derivatives. metu.edu.tr

Gas Chromatography (GC): GC separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. For GC analysis, this compound must be thermally stable and volatile. The compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. The retention time is used for identification, and the peak area provides quantitative information. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural information. metu.edu.tr

Purity Assessment: Both HPLC and GC are used to determine the purity of a synthesized batch of this compound. By analyzing the chromatogram, the area of the main peak corresponding to the desired compound is compared to the total area of all peaks. A high percentage area for the main peak indicates high purity. These methods can detect the presence of starting materials, by-products, and isomeric impurities. arkat-usa.orgfrontiersin.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Mass Determination: In a mass spectrometer, the sample is ionized, and the resulting molecular ion (M⁺) is detected. The m/z value of the molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the determination of the elemental composition of the molecule. d-nb.info

Fragmentation Analysis: The molecular ion is often unstable and can fragment into smaller, characteristic ions. chemguide.co.uk The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. The fragmentation of 2,5-dihydrofuran derivatives typically involves cleavage of the dihydrofuran ring and the loss of substituents. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the methyl group, the entire 4-methylphenyl group, or parts of the dihydrofuran ring. The analysis of these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. arkat-usa.orgnih.gov

Typical Mass Spectrum Data:

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₇H₇]⁺ | Loss of the tolyl group |

| [C₄H₅O]⁺ | Fragment from the dihydrofuran ring |

| Note: This is a generalized fragmentation pattern for this compound. The actual spectrum would show specific m/z values. |

Vibrational and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the FTIR spectrum would show characteristic absorption bands for:

C-H stretching of the aromatic and aliphatic groups.

C=C stretching of the aromatic ring and the double bond in the dihydrofuran ring.

C-O stretching of the ether linkage in the dihydrofuran ring.

Bending vibrations characteristic of the substitution pattern on the aromatic ring.

The presence and position of these bands can confirm the presence of the key functional moieties within the molecule. nih.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are related to the extent of conjugation in the molecule. The 4-methylphenyl substituent conjugated with the double bond of the 2,5-dihydrofuran ring would give rise to characteristic absorption bands in the UV region. This technique is particularly useful for characterizing the electronic structure of conjugated systems and can be used for quantitative analysis. nih.govwhiterose.ac.uk

Representative Spectroscopic Data:

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FTIR | ~3050-3000 | Aromatic C-H stretch |

| FTIR | ~2950-2850 | Aliphatic C-H stretch |

| FTIR | ~1610 | Aromatic C=C stretch |

| FTIR | ~1515 | Aromatic C=C stretch |

| FTIR | ~1100-1000 | C-O stretch |

| UV-Vis | λ_max ~200-300 | π → π* transitions |

| Note: These are approximate ranges and the exact values would need to be determined experimentally for this compound. |

Theoretical and Computational Chemistry Studies on 2,5 Dihydrofuran Compounds

Density Functional Theory (DFT) for Mechanistic Insights and Energetics

Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the mechanisms and energetics of reactions involving 2,5-dihydrofuran (B41785) derivatives. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, providing a quantitative understanding of reaction pathways.

For instance, DFT studies have been instrumental in elucidating the thermal decomposition of 2,5-dihydrofuran. Calculations at the B3LYP/6-311G** level of theory have been used to investigate the dehydrogenation reactions of 2,5-dihydrofuran, 2,5-dihydrothiophene, and 3-pyrroline. researchgate.net These studies reveal that the reaction pathways are controlled by the change in aromaticity from the reactant to the transition state and finally to the product. researchgate.net The transition state structures for the decomposition are formed through the interaction of the cis-2- and -5-hydrogen atoms. researchgate.net Natural Bond Orbital (NBO) analysis, often coupled with DFT, provides further insights into donor-acceptor interactions that influence reactivity. researchgate.net

In the context of synthetic reactions, DFT calculations have been employed to understand the mechanisms of metal-catalyzed reactions. For example, in the rhodium-catalyzed diverse arylation of 2,5-dihydrofuran, DFT is used to model the plausible reaction pathways that lead to different products, such as 3-aryl-2,3-dihydrofurans. researchgate.net These models can rationalize the observed regioselectivity and stereoselectivity by comparing the energy barriers of competing pathways. researchgate.net Similarly, in cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans, DFT models have been used to elucidate the mechanism, which involves a [2+2]-cycloaddition followed by a β-O elimination. researchgate.net These computational models can explain the stereochemical outcome of the reaction. researchgate.net

Furthermore, DFT has been applied to study the mechanism of iodine-catalyzed synthesis of substituted furans, where it helps in evaluating different potential reaction pathways, including those involving halogen-bonding or Brønsted acid catalysis. chemrxiv.org For the specific case of 3-(4-Methylphenyl)-2,5-dihydrofuran, DFT calculations would be invaluable in predicting its behavior in similar thermal or catalytic reactions. The electronic nature of the 4-methylphenyl group would influence the stability of intermediates and transition states, which can be quantitatively assessed using DFT.

A summary of representative DFT applications in the study of 2,5-dihydrofuran derivatives is presented in the table below.

| Reaction/Process | DFT Functional/Basis Set | Key Insights |

| Thermal Decomposition of 2,5-dihydrofuran | B3LYP/6-311G** | Dehydrogenation is controlled by changes in aromaticity; transition state involves cis-H interactions. researchgate.net |

| Rh-catalyzed Arylation of 2,5-dihydrofuran | Not specified | Elucidation of four plausible reaction pathways leading to different arylated products. researchgate.net |

| Co-catalyzed Ring-Opening of 2,5-dihydrofurans | Not specified | Mechanism involves [2+2] cycloaddition and β-O elimination; rationalization of stereochemical outcomes. researchgate.net |

| Iodine-catalyzed Furan (B31954) Synthesis | M062X/aug-cc-pVTZ (SDD for I) | Evaluation of different catalytic pathways (halogen-bonding, Brønsted acid, etc.). chemrxiv.org |

| Vibrational Spectroscopy of Dihydrofurans | Becke3LYP/6-311G(d,p) | Optimized geometries and calculated fundamental frequencies for IR and Raman spectra. researchgate.net |

Computational Modeling of Stereochemical Outcomes in Synthetic Reactions

Computational modeling is a critical tool for predicting and understanding the stereochemical outcomes of synthetic reactions that produce chiral molecules like this compound. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed.

One area where this has been applied is in the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans. royalsocietypublishing.org Computational insights have been used to propose a mechanism where the second transition state (TS2) is crucial for determining the stereochemistry of the cis and trans products. royalsocietypublishing.org This understanding allows for the rationalization of the observed isomer ratios in both chemical and electrochemical synthesis methods. royalsocietypublishing.org

In the synthesis of novel 2H,5H-dihydrofuran-3-yl ketones, computational programs like CAChe MNDO PM5 and CONFLEX have been used to assist in the tentative assignment of diastereomers resulting from Michael addition/cycloaddition reactions. nih.gov These studies explore the preference for a trans orientation of substituents. nih.gov

For reactions involving this compound, computational modeling could be used to predict the facial selectivity in reactions such as epoxidation or dihydroxylation of the double bond. The presence of the bulky 4-methylphenyl group would likely direct incoming reagents to the opposite face of the ring, and the extent of this directing effect could be quantified through computational modeling of the diastereomeric transition states.

Furthermore, in asymmetric catalysis, computational models are essential for understanding the origin of enantioselectivity. For instance, in the rhodium-catalyzed asymmetric ring-opening arylation of 2,5-dihydrofuran, computational studies can model the interaction of the substrate with the chiral catalyst to determine the lower energy pathway that leads to the observed major enantiomer. researchgate.net DFT models have been shown to rationalize the stereochemical outcome in such reactions. researchgate.net

The table below summarizes examples of how computational modeling has been used to study stereochemistry in reactions of 2,5-dihydrofuran derivatives.

| Reaction Type | Computational Method | Focus of Stereochemical Study |

| Electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans | Not specified | Determination of the cis/trans isomer ratio by analyzing the second transition state. royalsocietypublishing.org |

| Synthesis of 2H,5H-dihydrofuran-3-yl ketones | CAChe MNDO PM5, CONFLEX | Tentative assignment of diastereomers and preference for trans orientation. nih.gov |

| Rh-catalyzed Asymmetric Arylation | Not specified | Rationalization of the enantioselectivity in the formation of chiral homoallylic alcohols. researchgate.net |

| Cobalt-catalyzed Ring-Opening | Not specified | Rationalization of the observed stereochemical outcome. researchgate.net |

Ab Initio Calculations for Molecular Structure and Reactivity Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental for accurately predicting the molecular structure and reactivity of compounds like this compound. These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry and chemical behavior.

Studies on the parent 2,5-dihydrofuran have utilized ab initio calculations to determine its molecular structure. Gas-phase electron diffraction experiments, in conjunction with ab initio calculations (using STO-3G, 4-31G, and 6-31G* basis sets), have been performed to determine the equilibrium conformation of the ring. osti.gov While some basis sets predict a planar ring, others suggest a puckered conformation, highlighting the sensitivity of the calculated structure to the level of theory. osti.gov The 6-31G* basis set was found to provide an acceptable description of the ring puckering. osti.gov The photoelectron spectra of 2,5-dihydrofuran and its derivatives have been interpreted with the aid of ab initio STO-3G calculations, which confirmed a "through bond" interaction between the oxygen lone pair and the double bond π-orbital. clockss.org

For substituted derivatives like this compound, ab initio calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal how the phenyl substituent influences the planarity of the dihydrofuran ring.

In terms of reactivity, ab initio methods can be used to calculate molecular properties that correlate with reactivity, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The energy and shape of the HOMO can indicate the molecule's susceptibility to electrophilic attack, while the LUMO provides information about its reactivity towards nucleophiles. For this compound, the electronic nature of the aryl group will modulate the energies of these orbitals, thereby influencing its reactivity profile.

Ab initio studies have also been conducted on the decomposition of related furan derivatives. For example, the thermal decomposition of 2,5-dimethylfuran (B142691) was investigated using ab initio methods to identify the initial reaction steps, including C-H bond scission and carbene formation. acs.org Similar approaches could be applied to predict the thermal stability and decomposition pathways of this compound.

The following table presents key findings from ab initio studies on 2,5-dihydrofuran and related compounds.

| Compound | Ab Initio Method/Basis Set | Key Findings |

| 2,5-Dihydrofuran | STO-3G, 4-31G, 6-31G | Prediction of equilibrium conformation (planar vs. puckered); 6-31G provides a good description of ring puckering. osti.gov |

| 2,5-Dihydrofuran and derivatives | STO-3G | Confirmation of "through bond" interaction between oxygen lone pair and π-orbital. clockss.org |

| 2,5-Dimethylfuran | Not specified | Identification of initial steps in thermal decomposition (C-H scission, carbene formation). acs.org |

| 2,3-Dihydrofuran (B140613) | MP2/6-311++G, B3LYP/6-311++G | Prediction of a puckered structure with a dihedral angle of 23° and a 96 cm⁻¹ barrier to planarity. acs.org |

Strategic Applications of 2,5 Dihydrofuran Derivatives in Chemical Synthesis and Materials Science

2,5-Dihydrofurans as Key Synthetic Intermediates

The inherent reactivity and structural features of 2,5-dihydrofurans make them valuable precursors in organic synthesis. The introduction of an aryl group, such as the 4-methylphenyl (or p-tolyl) moiety, at the 3-position provides a versatile handle for further chemical transformations, leading to a diverse array of more complex molecular architectures.

Building Blocks for Complex Organic Molecules

The synthesis of 3-aryl-2,5-dihydrofurans, including 3-(4-methylphenyl)-2,5-dihydrofuran, has been approached through various methodologies, highlighting their importance as synthetic building blocks. clockss.org One straightforward strategy involves the ring contraction of 4-aryl-3,6-dihydro-2H-pyrans. clockss.org This method utilizes commercially available starting materials to generate the desired dihydrofuran structure. clockss.org

Another significant approach is the rhodium-catalyzed arylation of 2,5-dihydrofuran (B41785) with arylboronic acids. researchgate.net This method offers a direct route to 3-aryl-2,5-dihydrofurans and can be controlled to yield different structural isomers, showcasing the versatility of this catalytic system. researchgate.net Additionally, palladium-catalyzed Heck-type reactions of 2,3-dihydrofuran (B140613) with aryl iodides or diaryliodonium salts have been shown to produce 2-aryl-2,5-dihydrofurans, which are structural isomers of the title compound. organic-chemistry.org These synthetic routes underscore the accessibility of the this compound scaffold for the construction of more elaborate organic molecules.

The following table summarizes a representative synthetic procedure for 3-aryl-2,5-dihydrofurans.

| Entry | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3-(4-Methylphenyl)tetrahydrofuran-3-carbaldehyde | m-CPBA, BF₃·OEt₂ | This compound | 72 |

| 2 | 3-Phenyltetrahydrofuran-3-carbaldehyde | m-CPBA, BF₃·OEt₂ | 3-Phenyl-2,5-dihydrofuran | 75 |

| 3 | 3-(4-Methoxyphenyl)tetrahydrofuran-3-carbaldehyde | m-CPBA, BF₃·OEt₂ | 3-(4-Methoxyphenyl)-2,5-dihydrofuran | 70 |

| 4 | 3-(4-Chlorophenyl)tetrahydrofuran-3-carbaldehyde | m-CPBA, BF₃·OEt₂ | 3-(4-Chlorophenyl)-2,5-dihydrofuran | 68 |

| Data sourced from Chang et al., HETEROCYCLES, 2006, 68, 1941-1946. clockss.org |

Precursors in Natural Product Synthesis Strategies

Five-membered oxygen-containing heterocyclic systems are integral components of numerous natural products and biologically active compounds. clockss.org The dihydrofuran motif, in particular, serves as a core structure in a wide range of natural molecules. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in the literature, its potential as a precursor is significant. The ability to introduce the 4-methylphenyl group and then further functionalize the dihydrofuran ring provides a strategic advantage in the synthesis of complex natural product analogues. The development of synthetic methods for 3-aryl-2,5-dihydrofurans is a testament to the ongoing interest in these scaffolds for accessing biologically relevant chemical space. clockss.org

Polymer Chemistry and 2,5-Dihydrofuran Monomers

The double bond in the 2,5-dihydrofuran ring is susceptible to polymerization, particularly through cationic mechanisms. The presence of the 3-(4-methylphenyl) substituent can influence the polymerization behavior and the properties of the resulting polymer, offering a pathway to novel materials.

Cationic Polymerization of Dihydrofurans for Novel Polymeric Materials

Mono- and bifunctional monomers bearing 2,3-dihydrofuran moieties have been synthesized through Heck reactions of 2,5-dihydrofuran with various aryl iodides. tandfonline.comtandfonline.com This synthetic route is applicable to the preparation of 3-aryl-2,3-dihydrofuran monomers, including the 4-methylphenyl derivative, which can then undergo photoinitiated cationic polymerization. tandfonline.comtandfonline.com The use of a photoacid generator, such as triphenylsulphonium-hexafluorophosphate, allows for the formation of either soluble linear polymers or crosslinked networks, depending on the functionality of the monomer. tandfonline.comtandfonline.com

The resulting poly(dihydrofuran)s with aryl substituents are expected to exhibit distinct thermal and mechanical properties compared to the unsubstituted polymer. For instance, the incorporation of rigid phenyl groups can lead to polymers with higher thermal stability. tandfonline.com The cationic polymerization of 2,3-dihydrofuran itself has been shown to produce a strong, biorenewable thermoplastic with a high glass transition temperature, and the introduction of aryl groups can further modify these properties. nsf.govrsc.org

Design of Degradable Polymer Backbones from Dihydrofuran Derivatives

A significant advantage of polymers derived from dihydrofurans is their potential for degradability. The poly(enol ether) backbone of poly(2,3-dihydrofuran) can be hydrolyzed under acidic conditions. nih.gov Furthermore, strategies such as copolymerization with cleavable comonomers, like cyclic acetals, can be employed to introduce on-demand degradability into the polymer chain. nih.gov This approach allows for the creation of materials that maintain desirable properties, such as high molecular weight and good thermomechanical performance, while also offering an end-of-life solution. nih.gov

Alternating ring-opening metathesis copolymerization (ROMP) of dihydrofuran with other monomers, such as oxanorbornadiene dicarboxylate, is another powerful method for producing acid-degradable and functionalizable polymers. rsc.org These strategies can be adapted for polymers derived from this compound, enabling the design of advanced, sustainable materials.

Supramolecular Chemistry and Dihydrofuran Scaffolds

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. While specific studies detailing the use of this compound as a primary scaffold in supramolecular chemistry are not prominent in the surveyed literature, the general class of dihydrofuran derivatives has found applications in this area.

The rigid structure of the dihydrofuran ring, combined with the potential for introducing various functional groups, makes it an attractive component for building larger, self-assembling structures. The 4-methylphenyl group on the this compound molecule provides a site for π-π stacking interactions, which are crucial in the formation of many supramolecular assemblies. The oxygen atom in the dihydrofuran ring can also act as a hydrogen bond acceptor. These features suggest that this compound could be a valuable building block for the construction of novel supramolecular architectures, such as molecular clips, cages, or polymers, with potential applications in molecular recognition, sensing, and materials science.

Role of Dihydrofuran Architectures in Supramolecular Assembly

The construction of complex, well-ordered supramolecular architectures relies on the precise control of non-covalent interactions between molecular building blocks. Dihydrofuran derivatives have emerged as effective tectons for this purpose, utilizing a range of intermolecular forces to guide self-assembly. The inherent polarity of the ether linkage and the potential for π-electron systems on substituents provide the necessary handles for creating predictable and stable assemblies.

Detailed research findings indicate that interactions such as hydrogen bonding and π–π stacking are pivotal in directing the crystal packing of dihydrofuran-containing molecules. bohrium.comresearchgate.net For instance, the crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione reveals that molecules are linked by C—H⋯O hydrogen bonds, forming distinct chains that organize into layered structures. nih.gov This demonstrates the capacity of the dihydrofuran core to participate in hydrogen bonding networks, a fundamental interaction in supramolecular chemistry. bohrium.com

Furthermore, in push-pull systems featuring a 2,5-dihydrofuran-based acceptor, the supramolecular assembly is heavily influenced by a combination of π–π stacking and non-classical hydrogen bonds (e.g., C–H···N). bohrium.com The interplay between steric effects and these weak interactions is critically important for optimizing the bulk properties of materials, such as those with nonlinear optical (NLO) activity. bohrium.com The ability to control these interactions through synthetic modification of the dihydrofuran scaffold is a key theme in template-directed synthesis, which is frequently used to build artificial structures with desired functions. acs.org

| Interaction Type | Description | Role in Assembly | Example System |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs the formation of one-, two-, or three-dimensional networks. Crucial for predictable crystal packing. | C—H⋯O bonds in 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione crystals form chains. nih.gov |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Contributes to the stabilization of layered structures and influences electronic properties. | Observed in TCF-based push-pull heptamethines, affecting their NLO properties. bohrium.com |

| Dipole-Dipole Interactions | Forces that occur between polar molecules. | Orients molecules in the solid state to maximize attractive interactions, influencing bulk polarity. | Important for the alignment of dipoles in NLO chromophores. bohrium.com |

Exploiting Dihydrofuran Scaffolds for Molecular Recognition and Host-Guest Systems

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is the foundation of host-guest chemistry. rsc.org In this paradigm, a larger host molecule possesses a cavity or binding site that is structurally and electronically complementary to a smaller guest molecule. thno.org Dihydrofuran derivatives provide a robust and tunable platform for the design of such molecular hosts.

The semi-rigid 2,5-dihydrofuran ring serves as a scaffold, a structural framework onto which various functional groups can be appended to create a specific binding pocket. Covalent functionalization is a key strategy to tailor the size, shape, and chemical nature of these cavities, thereby controlling their recognition properties. rsc.org While macrocyclic hosts like cyclodextrins and calixarenes are more traditional, smaller scaffolds like dihydrofurans are integral to building up more complex and specialized host systems. rsc.orgthno.org

The utility of these scaffolds is evident in the construction of complex molecular systems. For example, dihydrofuran units have been fused to C₆₀ fullerenes, creating derivatives with tailored physical and chemical properties for applications in supramolecular chemistry and materials science. rsc.org This demonstrates how the dihydrofuran motif can be integrated into larger systems designed for molecular recognition or encapsulation. The principles of host-guest chemistry are crucial for developing advanced systems, including stimuli-responsive materials where binding and release can be controlled by external triggers like pH or light. thno.org

| Structural Feature | Advantage in Host-Guest Chemistry | Example of Principle |

|---|---|---|

| Tunable Substituents | Allows for the precise engineering of cavity size, shape, and electronic environment to achieve guest selectivity. | Covalent functionalization of fullerene-dihydrofuran adducts to tailor their properties. rsc.org |

| Defined Stereochemistry | Enables the creation of chiral hosts for enantioselective recognition of guest molecules. | Synthesis of enantiopure 2,5-dihydrofurans from optically active starting materials. acs.org |

| Combination of Polar and Non-polar sites | The ether oxygen provides a polar, hydrogen-bond accepting site, while aryl or alkyl substituents offer non-polar regions for hydrophobic interactions. | General principle of host-guest binding driven by multiple weak interactions. rsc.orgthno.org |

Emerging Roles in Advanced Materials Science

The versatility of the 2,5-dihydrofuran scaffold extends significantly into materials science, where its derivatives are being explored as key components in polymers, electronic devices, and other functional materials. The ability to polymerize the dihydrofuran ring or to use it as a building block for larger functional molecules underpins its growing importance.

One of the most promising areas is in polymer chemistry. The parent 2,5-dihydrofuran can undergo ring-opening metathesis polymerization (ROMP) to produce poly(2,5-dihydrofuran), a polymer that can be chemically degraded, offering a pathway to more sustainable and recyclable materials. researchgate.net More specifically, substituted derivatives such as 3-(p-Tolyl)-2,5-dihydrofuran are noted as potential organic monomers for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with applications in gas storage and catalysis. bldpharm.com

In the realm of optical and electronic materials, dihydrofuran derivatives are crucial. Certain push-pull molecules, which contain an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, exhibit significant nonlinear optical (NLO) properties. The 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) unit is a powerful electron acceptor used in chromophores for electro-optic applications. bohrium.com Structural modifications to this dihydrofuran core have led to the development of dipolar fluorophores that exhibit bright, near-infrared (NIR) emission, a highly sought-after property for bio-imaging and telecommunications. acs.org Furthermore, dihydrofuran-containing molecules serve as precursors for other advanced materials; for instance, they can be used to synthesize carbazoles, which are employed as conductive polymers in transistors, organic light-emitting diodes (OLEDs), and biosensors. mdpi.com

| Material Type | Specific Dihydrofuran Derivative/Class | Function / Application |

|---|---|---|

| Degradable Polymers | Poly(2,5-dihydrofuran) | Synthesized via ROMP for creating chemically recyclable materials. researchgate.net |

| Covalent Organic Frameworks (COFs) | 3-(p-Tolyl)-2,5-dihydrofuran | Acts as a monomer for building crystalline porous polymers. bldpharm.com |

| Nonlinear Optical (NLO) Materials | TCF-based push-pull heptamethines | Used as second-order NLO chromophores for electro-optic devices. bohrium.com |

| Near-Infrared (NIR) Emitters | Dipolar dyes based on 4,5,5-trimethyl-2,5-dihydrofuran | Serve as bright fluorophores for applications requiring NIR emission. acs.org |

| Conductive Polymers / OLEDs | Carbazoles (synthesized from dihydrofuran acetals) | The carbazole (B46965) unit, derived from dihydrofurans, is a key component in materials for transistors, LEDs, and biosensors. mdpi.com |

| Photovoltaic Materials | Dihydrofuran-fused C₆₀ derivatives | Tailoring fullerene properties for potential use in organic solar cells. rsc.org |

Q & A

Q. Why do computational models sometimes fail to predict dihydrofuran clathrate stability?

- Resolution : Many models neglect guest-induced lattice strain. Incorporating Grand Canonical Monte Carlo (GCMC) simulations with experimental lattice parameters (e.g., from ) improves agreement by accounting for methane-induced structural relaxation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.